molecular formula C15H13Cl2N3O5S B601285 Cefazedone Impurity 4 CAS No. 70149-63-2

Cefazedone Impurity 4

Cat. No.: B601285
CAS No.: 70149-63-2
M. Wt: 418.3 g/mol
InChI Key: HIOXARKGMQFYCS-QMTHXVAHSA-N
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Description

Cefazedone Impurity 4 is a chemical compound associated with the cephalosporin antibiotic Cefazedone. It is identified by its molecular formula C15H13Cl2N3O5S and has a molecular weight of 418.26 g/mol . This impurity is often studied in the context of pharmaceutical research to understand its properties, potential effects, and to ensure the purity and efficacy of the parent drug, Cefazedone.

Scientific Research Applications

Cefazedone Impurity 4 has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cefazedone, the parent compound of Cefazedone Impurity 4, involves binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, resulting in the weakening of the bacterial cell wall and causing cell lysis .

Preparation Methods

The synthesis of Cefazedone Impurity 4 involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and not always disclosed, general methods include:

Chemical Reactions Analysis

Cefazedone Impurity 4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Common Reagents and Conditions: The reactions are carried out under specific conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Cefazedone Impurity 4 can be compared with other impurities and related compounds of Cefazedone:

Each of these impurities has its own significance in pharmaceutical research, contributing to the overall understanding of the parent drug’s purity and safety profile.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Cefazedone Impurity 4 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2,5-dimethyl-1,3,4-thiadiazole-2,5-dioxide", "2-amino-5-(1-methyl-1H-tetrazol-5-yl)thiazole", "2-bromoacetophenone", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-(2-bromoacetyl)thiazole", "React 2-bromoacetophenone with 2-amino-5-(1-methyl-1H-tetrazol-5-yl)thiazole in the presence of sodium hydroxide to yield 2-(2-bromoacetyl)thiazole.", "Step 2: Synthesis of 2-(2-methyl-1H-tetrazol-5-yl)thiazol-4-yl 2-(2-bromoacetyl)thiazole", "React 2-(2-bromoacetyl)thiazole with 2-amino-5-(1-methyl-1H-tetrazol-5-yl)thiazole in the presence of sodium borohydride to yield 2-(2-methyl-1H-tetrazol-5-yl)thiazol-4-yl 2-(2-bromoacetyl)thiazole.", "Step 3: Synthesis of Cefazedone Impurity 4", "React 2-(2-methyl-1H-tetrazol-5-yl)thiazol-4-yl 2-(2-bromoacetyl)thiazole with 2,5-dimethyl-1,3,4-thiadiazole-2,5-dioxide in the presence of hydrochloric acid and ethyl acetate to yield Cefazedone Impurity 4. Purify the product by recrystallization from methanol and water." ] }

CAS No.

70149-63-2

Molecular Formula

C15H13Cl2N3O5S

Molecular Weight

418.3 g/mol

IUPAC Name

(6R,7R)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H13Cl2N3O5S/c1-6-5-26-14-10(13(23)20(14)11(6)15(24)25)18-9(21)4-19-2-7(16)12(22)8(17)3-19/h2-3,10,14H,4-5H2,1H3,(H,18,21)(H,24,25)/t10-,14-/m1/s1

InChI Key

HIOXARKGMQFYCS-QMTHXVAHSA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CN3C=C(C(=O)C(=C3)Cl)Cl)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)CN3C=C(C(=O)C(=C3)Cl)Cl)SC1)C(=O)O

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 7-​[[(3,​5-​dichloro-​4-​oxo-​1(4H)​-​pyridinyl)​acetyl]​amino]​-​3-​methyl-​8-​oxo-​, (6R-​trans)​- (9CI)

Origin of Product

United States

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